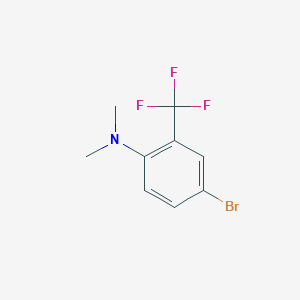

4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENHPHSGKJMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222992 | |

| Record name | 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54672-13-8 | |

| Record name | 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54672-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-dimethyl-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in the Synthesis of 4 Bromo N,n Dimethyl 2 Trifluoromethyl Aniline

Direct Bromination Strategies and Regiochemical Control

The introduction of a bromine atom onto the N,N-dimethyl-2-(trifluoromethyl)aniline core is a direct and atom-economical approach. However, the success of this strategy hinges on precise control over the reaction's regiochemistry, navigating the competing directing effects of the existing substituents. The powerful ortho, para-directing N,N-dimethylamino group and the meta-directing trifluoromethyl group create a complex electronic landscape on the aromatic ring.

Electrophilic aromatic bromination is the fundamental mechanism for this transformation. The reaction proceeds through the attack of the electron-rich aniline (B41778) ring on an electrophilic bromine source. masterorganicchemistry.com This attack forms a positively charged resonance-stabilized intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring, yielding the brominated product. libretexts.org

The regiochemical outcome is determined by the stability of the arenium ion intermediate. The substituents on the ring play a crucial role in stabilizing or destabilizing this intermediate at different positions. The strongly activating N,N-dimethylamino group effectively stabilizes the positive charge via resonance when the electrophile attacks at the ortho and para positions. Conversely, the electron-withdrawing trifluoromethyl group is deactivating and directs incoming electrophiles to the meta position. In the case of N,N-dimethyl-2-(trifluoromethyl)aniline, the activating effect of the amino group dominates, directing bromination to the positions ortho and para to it (the 4- and 6-positions).

The selection of the brominating reagent is critical for achieving high selectivity. While molecular bromine (Br₂) can be used, it often leads to polybromination, especially with highly activated substrates like anilines. youtube.com Milder and more selective reagents are generally preferred. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of electrophilic bromine, often leading to controlled monobromination. thieme-connect.comresearchgate.net Its effectiveness can be influenced by the solvent, with polar solvents sometimes enhancing the reactivity and affecting the isomer distribution. thieme-connect.comlookchem.com For achieving high para-selectivity in activated systems, sterically hindered brominating agents can be employed. A notable example is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, which has been shown to be highly effective for the para-monobromination of various aromatic amines. orgsyn.orgresearchgate.net This reagent delivers a single bromine equivalent and its bulkiness favors attack at the less sterically hindered para position.

| Reagent | Common Conditions | Selectivity Features |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), DMF, or CHCl₃ | Mild reagent, generally provides monobromination. Regioselectivity can be solvent-dependent. thieme-connect.com |

| Molecular Bromine (Br₂) | Acetic acid or non-polar solvents | Highly reactive, often leads to polybromination, especially with activated rings like aniline. youtube.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane, -10°C to RT | Provides high yields of para-brominated anilines, minimizing ortho- and poly-brominated byproducts. orgsyn.orgresearchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin | Dichloromethane | Another source of electrophilic bromine, offering an alternative to NBS for regioselective brominations. nih.gov |

Achieving the desired 4-bromo isomer requires overcoming several selectivity challenges. Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this case, the primary concern is avoiding reactions at the nitrogen atom of the aniline. Regioselectivity involves controlling the position of bromination on the aromatic ring.

The powerful activating nature of the N,N-dimethylamino group makes the para position (C-4) and the available ortho position (C-6) the most nucleophilic sites. The trifluoromethyl group at C-2 provides significant steric hindrance around the C-6 position. Consequently, electrophilic attack is sterically more favorable at the C-4 position. By choosing a suitable brominating agent, such as N-bromosuccinimide or the aforementioned 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one, chemists can exploit this steric difference to achieve high regioselectivity for the desired 4-bromo product. orgsyn.org

In some cases, palladium catalysis has been developed to direct halogenation to positions that are not electronically favored, such as the meta position of anilines. nih.gov However, for the synthesis of the target compound, leveraging the inherent electronic preferences of the substrate, modulated by steric factors, remains the most direct approach.

Synthetic Routes via Precursor Functionalization

This approach begins with a precursor such as 1,4-dibromo-2-(trifluoromethyl)benzene or 4-bromo-1-iodo-2-(trifluoromethyl)benzene. The N,N-dimethylamino group can then be introduced via cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, in this case, dimethylamine.

Alternatively, one could start with 4-bromo-2-(trifluoromethyl)aniline (B1265437) and introduce the two methyl groups onto the nitrogen atom. Classical methods for N,N-dimethylation include reaction with methyl halides (e.g., methyl iodide), though this can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. More modern and selective methods include:

Reductive Amination: Reaction of the primary aniline with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction). koreascience.kr

Methylation with Dimethyl Carbonate: A greener methylating agent that can effectively dimethylate anilines, often in the presence of a catalyst. chemicalbook.com

One-Pot Synthesis from Nitrobenzene (B124822): Advanced methods allow for the direct synthesis of N,N-dimethylaniline from the corresponding nitrobenzene and methanol (B129727) over a catalyst, combining reduction and N-methylation in a single process. researchgate.netrsc.org

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | A classic method for exhaustive methylation of primary amines without forming quaternary salts. |

| Reductive Amination | Formaldehyde, NaBH(OAc)₃ or BER | A mild and efficient method for N-methylation under neutral or acidic conditions. koreascience.kr |

| Methylation with Dimethyl Carbonate (DMC) | Dimethyl Carbonate, Catalyst (e.g., Zeolite) | An environmentally friendly approach using a non-toxic methylating agent. chemicalbook.com |

| One-Pot Nitroarene Conversion | Nitro-precursor, Methanol, Catalyst (e.g., Raney-Ni®) | A highly efficient process combining nitro group reduction and N,N-dimethylation. rsc.org |

This strategy involves introducing the trifluoromethyl group onto a pre-existing 4-bromo-N,N-dimethylaniline scaffold. The introduction of a CF₃ group is a crucial step in medicinal chemistry as it can significantly enhance properties like metabolic stability and lipophilicity. acs.org Several methods have been developed for aromatic trifluoromethylation. researchgate.net

Nucleophilic Trifluoromethylation: These methods typically involve the reaction of an aryl halide (e.g., 4-bromo-1-iodo-N,N-dimethylaniline) with a nucleophilic "CF₃⁻" source. A common approach is copper-mediated cross-coupling using reagents like potassium trifluoroacetate (B77799) (CF₃CO₂K) or fluoroform (CF₃H). researchgate.netnih.gov

Electrophilic Trifluoromethylation: These methods utilize an electrophilic "CF₃⁺" source, often referred to as Togni's or Umemoto's reagents. These hypervalent iodine compounds can trifluoromethylate electron-rich aromatic rings directly, though regioselectivity can be a challenge.

Radical Trifluoromethylation: This approach involves the generation of a trifluoromethyl radical (•CF₃) which then adds to the aromatic ring. Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant are commonly used. chemrxiv.org Radical approaches can sometimes offer different regioselectivity compared to ionic pathways but can also lead to mixtures of isomers. acs.orgchemrxiv.org

| Approach | Typical Reagents | Mechanism | Key Features |

| Nucleophilic | CF₃CO₂K, TMSCF₃ with CuI | Copper-mediated cross-coupling | Effective for aryl halides, good yields. researchgate.netnih.gov |

| Electrophilic | Togni's Reagents (Hypervalent Iodine) | Electrophilic Aromatic Substitution | Suitable for activated aromatic rings. |

| Radical | CF₃SO₂Na + Oxidant, CF₃I + Photoredox Catalyst | Radical Aromatic Substitution | C-H functionalization is possible, but regioselectivity can be an issue. chemrxiv.org |

Multi-Step Convergent and Divergent Synthetic Pathways

A divergent synthesis starts from a common intermediate that is used to create a library of structurally related compounds. researchgate.net For instance, N,N-dimethyl-2-(trifluoromethyl)aniline could serve as a common precursor. By treating this intermediate with different halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide, N-iodosuccinimide), a range of para-halogenated analogues could be produced, including the target 4-bromo compound. This strategy is particularly useful in drug discovery for exploring structure-activity relationships. unibe.ch

Strategic Considerations in Building Block Assembly

The assembly of a polysubstituted aromatic compound like 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline involves a sequence of reactions where the order of substituent introduction is paramount. The electronic properties of the substituents—the electron-donating N,N-dimethyl group, the electron-withdrawing trifluoromethyl group, and the halogen bromine—dictate the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Key strategic decisions in the synthesis revolve around:

Starting Material Selection: The choice of the initial substrate is crucial. A common strategy involves starting with a commercially available aniline derivative that already contains one or two of the desired substituents. Plausible starting points could include 2-(trifluoromethyl)aniline, 4-bromoaniline, or 4-bromo-2-(trifluoromethyl)aniline.

Order of Reactions: The sequence of bromination, N,N-dimethylation, and trifluoromethylation (if not already present on the starting ring) must be carefully considered. For instance, the strongly activating, ortho-, para-directing N,N-dimethyl group would direct an incoming electrophile (like Br+) to the positions ortho and para to it. Conversely, the strongly deactivating, meta-directing trifluoromethyl group would direct incoming electrophiles to the meta position.

A plausible synthetic pathway might start with 2-(trifluoromethyl)aniline. The amino group would first be N,N-dimethylated. The resulting N,N-dimethyl-2-(trifluoromethyl)aniline would then undergo electrophilic bromination. The N,N-dimethyl group is a more powerful directing group than the trifluoromethyl group, and its para-directing effect would favor the introduction of bromine at the C4 position, leading to the desired product. Protecting group strategies may also be employed to control selectivity and avoid unwanted side reactions.

Efficiency and Atom Economy in Complex Synthetic Sequences

Different reaction types have inherently different atom economies. rsc.org Addition reactions, for example, are highly atom-economical as they incorporate all reactant atoms into the product. rsc.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. nih.gov

| Reaction Type | General Scheme | Theoretical Atom Economy | Example in Context |

|---|---|---|---|

| Addition | A + B → C | 100% | Catalytic hydrogenation of a nitro group to an amine. |

| Substitution | A-B + C → A-C + B | <100% | Bromination of an aniline derivative using Br₂ (HBr is a byproduct). |

| Elimination | A-B → A + B | <100% | Not typically a primary route for this synthesis. |

| Rearrangement | A → B | 100% | Isomerization reactions. nih.gov |

For the synthesis of this compound, a sequence involving N-methylation followed by bromination would likely involve substitution reactions, which are inherently less atom-economical. For instance, traditional bromination using molecular bromine (Br₂) produces hydrogen bromide (HBr) as a byproduct. Similarly, methylation using methyl halides generates halide salts as waste. Optimizing the synthetic route involves selecting reactions that, while perhaps being substitutions, utilize catalytic processes or reagents that lead to less wasteful byproducts.

Sustainable and Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for complex molecules is increasingly guided by the principles of green and sustainable chemistry. alfred.edu The goal is to design processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. nih.govasianpubs.org

Catalytic Approaches for Environmentally Benign Production

Catalysis is a cornerstone of green chemistry, offering pathways to reactions that are more selective, efficient, and less wasteful than their stoichiometric counterparts. rsc.org Catalytic methods reduce activation energies and allow reactions to proceed under milder conditions, often with higher atom economy.

For the synthesis of substituted anilines, several steps can be improved using catalytic methods:

Catalytic Bromination: Instead of using stoichiometric amounts of bromine, which can lead to over-bromination and hazardous byproducts, catalytic systems can be employed. For example, methods using copper(II) bromide (CuBr₂) as both a bromine source and an oxidant have been developed for the selective bromination of anilines, offering a more controlled and potentially recyclable system. google.com

Catalytic Methylation: Traditional N-methylation agents like methyl iodide or dimethyl sulfate (B86663) are effective but produce significant amounts of waste. Greener alternatives include using dimethyl carbonate (DMC) as a methylating agent. DMC is non-toxic, and when used with zeolite catalysts, the only byproduct is carbon dioxide and water, representing a much more environmentally benign process. chemicalbook.com Another approach is catalytic hydrogenation of a mixture of the aniline with formaldehyde.

| Synthetic Step | Traditional Reagent | Catalytic Alternative | Green Advantage |

|---|---|---|---|

| N-Methylation | Methyl Iodide (CH₃I) | Dimethyl Carbonate (DMC) with Zeolite Catalyst | Avoids toxic reagents and halide waste. chemicalbook.com |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) or CuBr₂ | Improved selectivity, milder conditions. google.comchemicalbook.com |

| Reduction (if starting from nitroarene) | Fe or Sn in acid | Catalytic Hydrogenation (e.g., H₂/Pd-C) | High atom economy, water as the only byproduct. |

Solvent Engineering and Waste Minimization Research

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more sustainable alternatives. nih.gov Research in solvent engineering focuses on replacing hazardous solvents with greener options or developing solvent-free reaction conditions.

Key strategies for waste minimization through solvent selection include:

Use of Greener Solvents: Preferred solvents include water, ethanol, and supercritical fluids like CO₂. For the synthesis of bromoanilines, using an ethanolic-aqueous medium has been demonstrated as a greener alternative to chlorinated solvents. alfred.edu

Solvent Minimization and Recycling: Designing processes that use the minimum amount of solvent is crucial. Furthermore, using novel media like Rhodiasolv© Polarclean, which can be recycled along with the catalyst system, significantly reduces waste generation. frontiersin.org

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent (solid-state reactions) is an ideal green chemistry approach, as it completely eliminates solvent-related waste.

By integrating these principles—from strategic planning and atom economy to catalysis and solvent engineering—the synthesis of this compound can be optimized to be not only efficient and high-yielding but also environmentally responsible.

Mechanistic Elucidation of Reactions Involving 4 Bromo N,n Dimethyl 2 Trifluoromethyl Aniline

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energy profiles of reaction pathways. For a substituted aniline (B41778) like 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline, these studies are essential to predict its behavior in various chemical transformations, particularly in electrophilic aromatic substitution, which is a hallmark reaction for anilines. byjus.comwikipedia.org

The rate law for a reaction involving this compound would be determined by systematically varying the concentrations of the reactants and monitoring the reaction rate. For a typical electrophilic aromatic substitution reaction, the rate is often dependent on the concentrations of both the aniline derivative and the electrophile. masterorganicchemistry.com For instance, in a hypothetical bromination reaction, the rate law might be expressed as:

Rate = k[C₉H₉BrF₃N][Br₂]

The reaction rate constant, k, would be influenced by the electronic properties of the substituents. The strong electron-donating N,N-dimethylamino group at the para-position relative to the bromine atom significantly activates the aromatic ring towards electrophilic attack. wikipedia.orglibretexts.org However, the presence of the electron-withdrawing trifluoromethyl group at the ortho-position and the bromo group at the meta-position to the amino group would counteract this activation to some extent. pearson.com

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined by studying the temperature dependence of the rate constant using the Arrhenius equation. A study on the oxidation of substituted anilines revealed that the presence of electron-donating groups generally lowers the activation energy, thus increasing the reaction rate. researchgate.net Conversely, electron-withdrawing groups tend to increase the activation energy. researchgate.net Therefore, for this compound, the activation energy for electrophilic substitution is expected to be higher than that of N,N-dimethylaniline but lower than that of a deactivated aniline.

Table 1: Hypothetical Activation Parameters for Electrophilic Bromination of Substituted Anilines This table presents expected relative values based on established principles of substituent effects.

| Compound | Relative Activation Energy (Ea) | Relative Rate Constant (k) at 298 K |

| N,N-dimethylaniline | Low | High |

| 4-bromo-N,N-dimethylaniline | Moderate | Moderate |

| This compound | High | Low |

| 2-(trifluoromethyl)aniline | Very High | Very Low |

Equilibrium constant (Keq) measurements provide information on the relative stability of reactants and products and the extent to which a reaction proceeds to completion. For reactions involving this compound, the position of the equilibrium will be dictated by the thermodynamics of the transformation.

Mapping the energy landscape of a reaction pathway involves characterizing the energies of reactants, intermediates, transition states, and products. arxiv.org This provides a detailed picture of the reaction mechanism. For electrophilic aromatic substitution on this compound, the reaction proceeds through a high-energy intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. masterorganicchemistry.com The electron-donating N,N-dimethylamino group can stabilize the positive charge in the arenium ion through resonance, particularly when the attack occurs at the positions ortho or para to it. wikipedia.org However, the ortho-trifluoromethyl group would destabilize an adjacent positive charge, and its steric bulk could also influence the approach of the electrophile.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are pivotal for the definitive elucidation of a reaction mechanism. For reactions of anilines, these intermediates are often highly reactive and short-lived.

Advanced spectroscopic techniques can be employed to detect and characterize fleeting reaction intermediates. For instance, in situ Fourier Transform Infrared (FTIR) spectroscopy has been successfully used to obtain evidence for dimeric intermediates formed during the oxidation of aniline. rsc.orgresearchgate.net For reactions involving this compound, techniques like flash photolysis coupled with transient absorption spectroscopy could potentially be used to study the formation and decay of radical cations or other transient species. The specific spectroscopic signatures of these intermediates would be influenced by the electronic character of the substituents.

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing strong evidence for a proposed mechanism. For example, in studying electrophilic aromatic substitution, replacing a hydrogen atom on the aromatic ring with deuterium can help determine if the C-H bond cleavage is the rate-determining step by observing any kinetic isotope effect. In the context of this compound, a deuterium labeling study could elucidate the finer details of the substitution mechanism.

Trapping experiments involve introducing a species that can react with a suspected intermediate to form a stable, characterizable product. This provides indirect but compelling evidence for the existence of the transient species.

Computational Chemistry Approaches to Reaction Mechanism Modeling

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for modeling reaction mechanisms. researchgate.netresearchgate.net DFT calculations can be used to map potential energy surfaces, locate transition states, and calculate activation energies and reaction enthalpies. mdpi.comresearchgate.net

For this compound, DFT studies could be employed to:

Predict the most likely sites for electrophilic attack by calculating the energies of the corresponding arenium ion intermediates.

Model the transition state structures and calculate the activation barriers for different reaction pathways. researchgate.net

Simulate spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of proposed intermediates to aid in their experimental identification.

Assess the influence of the solvent on the reaction mechanism and energetics. researchgate.net

Computational studies on substituted anilines have provided valuable insights into their reactivity, including the calculation of one-electron oxidation potentials, which are relevant to understanding their behavior in oxidative reactions. umn.edu Similar computational approaches could provide a detailed, atomistic-level understanding of the reaction mechanisms of this compound. nih.gov

Density Functional Theory (DFT) Investigations of Transition States and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is instrumental in locating transition state structures and calculating the associated activation energies, providing a quantitative picture of the reaction kinetics.

For reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions at the dimethylamino group, DFT calculations would be essential to elucidate the preferred mechanistic pathways. The interplay of the electron-donating N,N-dimethyl group and the electron-withdrawing trifluoromethyl and bromo groups creates a complex electronic environment on the aromatic ring.

Key Influences on Transition States and Energetics:

N,N-dimethyl group: This strong electron-donating group activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. However, in this molecule, the para position is blocked by the bromine atom, and one ortho position is occupied by the trifluoromethyl group. The steric bulk of the N,N-dimethyl group can also influence the approach of reactants and the geometry of transition states.

Trifluoromethyl group: As a potent electron-withdrawing group, the CF₃ substituent deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. Its steric demand is also significant.

Bromo group: Halogens are generally deactivating yet ortho-, para-directing for electrophilic aromatic substitution due to a combination of inductive electron withdrawal and mesomeric electron donation.

DFT studies on similar substituted anilines have shown that the activation energies for electrophilic attack are highly dependent on the nature and position of the substituents. For this compound, an electrophilic attack would likely be directed to the positions ortho to the N,N-dimethyl group (and meta to the trifluoromethyl group), though the steric hindrance from the adjacent substituents would likely raise the transition state energy.

A hypothetical DFT investigation of an electrophilic bromination reaction on a similar, yet simpler, substituted aniline could yield the following type of energetic data:

Table 1: Hypothetical DFT-Calculated Activation Energies (in kcal/mol) for Electrophilic Bromination of a Substituted Aniline

| Position of Attack | Reactant Complex Energy | Transition State Energy | Product Complex Energy | Activation Energy (ΔG‡) |

| C3 | -5.2 | 15.8 | -10.1 | 21.0 |

| C5 | -4.9 | 18.2 | -8.5 | 23.1 |

| C6 | -5.5 | 14.5 | -11.3 | 20.0 |

Note: This data is illustrative and not based on actual calculations for this compound.

Such calculations would allow for the determination of the most favorable reaction pathway by comparing the activation energies for attack at different positions on the aromatic ring. The transition state geometries would reveal the extent of bond formation and breaking and the specific interactions that stabilize or destabilize these critical points on the potential energy surface.

Molecular Dynamics Simulations for Solvation and Conformational Effects

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including the conformational dynamics of flexible molecules and the explicit interactions with solvent molecules. For this compound, MD simulations can offer critical insights into how the solvent environment and conformational preferences influence its reactivity.

Solvation Effects:

The solvent can play a crucial role in chemical reactions by stabilizing or destabilizing reactants, transition states, and products. MD simulations with explicit solvent molecules can model these interactions, providing a more realistic picture of the reaction environment than gas-phase DFT calculations alone.

Conformational Effects:

The N,N-dimethyl and trifluoromethyl groups in this compound can rotate around their single bonds to the aromatic ring. This leads to the existence of different conformers, which may have different reactivities. MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers in a given solvent.

The orientation of the N,N-dimethyl group, for example, can affect the extent of its electron-donating effect through resonance and can also present different steric environments to an approaching reactant. Similarly, the orientation of the trifluoromethyl group can influence the local electrostatic potential.

An MD simulation could provide data on the distribution of important dihedral angles, as illustrated in the hypothetical table below:

Table 2: Hypothetical Conformational Analysis from a Molecular Dynamics Simulation

| Dihedral Angle | Most Populated Angle (degrees) | Population (%) | Free Energy (kcal/mol) |

| C1-C2-N-C(methyl1) | 90 | 65 | 0.0 |

| C1-C2-N-C(methyl1) | 270 | 30 | 0.8 |

| C1-C2-CF₃-F1 | 60 | 50 | 0.0 |

| C1-C2-CF₃-F1 | 180 | 45 | 0.2 |

Note: This data is illustrative and not based on actual simulations for this compound.

By understanding the preferred conformations and the energy barriers between them, it is possible to predict which conformer is most likely to be involved in a reaction and how its geometry might influence the reaction pathway and the structure of the transition state. This information is complementary to the static picture provided by DFT calculations and is essential for a comprehensive mechanistic elucidation.

Advanced Reactivity Studies and Derivatization of 4 Bromo N,n Dimethyl 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The reactivity and regioselectivity of EAS on 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline are governed by the combined electronic and steric effects of its three substituents. The available positions for substitution on the aromatic ring are C3, C5, and C6.

The outcome of EAS reactions is dictated by the directing effects of the existing substituents. Each group on this compound exerts a distinct influence on the aromatic ring's nucleophilicity and the stability of the cationic intermediate (the sigma complex). libretexts.orglumenlearning.com

N,N-dimethylamino (-N(CH₃)₂): This group is a powerful activating group and a strong ortho, para-director. chemistrysteps.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance (+R effect), which stabilizes the positively charged sigma complex. lumenlearning.com This effect strongly directs incoming electrophiles to the positions ortho (C6, since C2 is blocked) and para (C4, which is blocked by bromine) to it. However, the amino group's strong activating effect can sometimes lead to multiple substitutions or unwanted side reactions, such as oxidation. libretexts.orgccspublishing.org.cn

Trifluoromethyl (-CF₃): This group is a potent deactivating group and a strong meta-director. Its deactivating character is due to the strong electron-withdrawing inductive effect (-I effect) of the highly electronegative fluorine atoms. organic-chemistry.orgharvard.edu This effect destabilizes the sigma complex, slowing down the reaction rate. It directs incoming electrophiles to the positions meta (C4 and C6) to it.

Bromine (-Br): Halogens like bromine are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect (-I effect) but are ortho, para-directors because their lone pairs can donate electron density through resonance (+R effect), which helps stabilize the sigma complex for ortho and para attack. lumenlearning.com The bromine at C4 directs incoming electrophiles to the positions ortho (C3 and C5) to it.

Position C3: Directed ortho by bromine. However, it is adjacent to the bulky and strongly deactivating -CF₃ group, making it sterically hindered and electronically disfavored.

Position C5: Directed ortho by bromine and para by the N,N-dimethylamino group. It is also meta to the -CF₃ group, which is a compatible, albeit deactivating, influence.

Position C6: Directed ortho by the N,N-dimethylamino group and meta by the -CF₃ group. However, it is sterically hindered by the adjacent -N(CH₃)₂ group.

Considering these factors, electrophilic aromatic substitution is most likely to occur at the C5 position , which is electronically favored by both the strongest activating group (-N(CH₃)₂) and the bromine atom, and is less sterically hindered than the other potential sites. For example, bromination with a mild brominating agent would be expected to yield 4,5-dibromo-N,N-dimethyl-2-(trifluoromethyl)aniline. nih.gov

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions |

|---|---|---|---|---|

| -N(CH₃)₂ | +R >> -I | Strongly Activating | Ortho, Para | C6 |

| -CF₃ | -I | Strongly Deactivating | Meta | C5 |

| -Br | -I > +R | Deactivating | Ortho, Para | C3, C5 |

Table 1. Summary of substituent effects on electrophilic aromatic substitution for this compound.

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. wikipedia.orgbaranlab.org This is typically achieved using a strong organolithium base. In this compound, both the N,N-dimethylamino group and the trifluoromethyl group can function as DMGs. organic-chemistry.orgharvard.edu

The N,N-dimethylamino group is a well-established DMG that directs lithiation to the adjacent C6 position through coordination of the Lewis acidic lithium reagent with the Lewis basic nitrogen atom. wikipedia.org

The trifluoromethyl group is considered a moderate DMG and would direct lithiation to the adjacent C3 position. organic-chemistry.org

A competition therefore exists between C6-lithiation directed by the amino group and C3-lithiation directed by the trifluoromethyl group. Generally, tertiary amine groups are effective DMGs. harvard.edu The reaction outcome would depend on the specific reaction conditions, such as the base and solvent used. However, the coordination of the alkyllithium reagent to the nitrogen of the dimethylamino group is typically a strong interaction, suggesting that lithiation at the C6 position is the more probable pathway. Following lithiation, the resulting aryllithium species can be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new functional group exclusively at the C6 position.

| Directing Group | Position of Metalation | Example Electrophile (E+) | Potential Product |

|---|---|---|---|

| -N(CH₃)₂ (Predicted Major) | C6 | CO₂ then H₃O⁺ | 5-bromo-2-(dimethylamino)-3-(trifluoromethyl)benzoic acid |

| -CF₃ (Predicted Minor) | C3 | I₂ | 4-bromo-2-iodo-N,N-dimethyl-6-(trifluoromethyl)aniline |

Table 2. Potential outcomes of Directed ortho-Metalation (DoM) on this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic ring with a nucleophile. nih.gov This reaction is typically feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly at positions ortho and/or para to the leaving group. osti.gov

In this compound, the bromine atom at C4 serves as the leaving group. The molecule possesses features that both favor and disfavor an SNAr reaction at this position.

Activating Factor: The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position (C2) significantly activates the C4 position for nucleophilic attack. The -CF₃ group helps to stabilize the negative charge of the intermediate Meisenheimer complex through its powerful inductive effect.

Deactivating Factor: The N,N-dimethylamino group at C1 is strongly electron-donating, which increases the electron density of the ring and destabilizes the negatively charged intermediate, thus disfavoring the SNAr reaction.

The reaction's feasibility represents a balance between these opposing electronic effects. While the ortho-CF₃ group provides strong activation, the powerful deactivating effect of the amino group presents a significant limitation. Therefore, SNAr reactions involving displacement of the bromine would likely require strong nucleophiles and potentially harsh reaction conditions (e.g., high temperatures). The scope might be limited to highly reactive nucleophiles such as thiolates or alkoxides.

To overcome the limitations of classical SNAr reactions on less-activated or deactivated substrates, modern catalyst-mediated methods have been developed. acsgcipr.org These approaches can facilitate the substitution of aryl halides under milder conditions and with a broader range of nucleophiles.

Transition Metal Catalysis: Catalytic systems based on rhodium or ruthenium can activate aryl halides toward nucleophilic substitution. researchgate.net This activation can occur through the formation of a metal π-complex with the aromatic ring, which withdraws electron density and makes the ring more susceptible to nucleophilic attack. acsgcipr.org This strategy could potentially be applied to this compound to enable substitution with various nucleophiles (e.g., amines, alcohols) under conditions where the classical SNAr pathway is inefficient.

Photoredox Catalysis: Organic photoredox catalysis can enable SNAr reactions on electron-rich aryl halides. researchgate.net These methods often involve the generation of a radical cation from the arene, which dramatically accelerates the rate of nucleophilic attack. This radical-cation-accelerated nucleophilic aromatic substitution (CRA-SNAr) provides an alternative mechanistic pathway that does not rely on the presence of strong electron-withdrawing groups in the traditional sense, making it a promising strategy for functionalizing this substrate. osti.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for a wide variety of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are common and highly effective substrates for catalysts based on palladium, nickel, and copper. nih.govnih.gov The presence of both electron-donating and electron-withdrawing groups on the ring is generally well-tolerated.

The C4-Br bond can readily participate in the initial oxidative addition step to a low-valent metal center (e.g., Pd(0)), initiating the catalytic cycle. A diverse array of new chemical bonds can be formed at this position, leading to a wide range of derivatives.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base | C-C | Biaryls, Alkylarenes |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | C-N | Di- and Triarylamines |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) | Aryl Alkynes |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C (sp²) | Stilbenes, Cinnamates |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | Biaryls, Vinylarenes |

| Cyantion | Cyanide Source (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | C-CN | Aryl Nitriles |

Table 3. Representative transition metal-catalyzed cross-coupling reactions applicable to this compound.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom at the C4 position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of a diverse array of complex derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds by coupling an organohalide with an organoboron species. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. nih.govmdpi.com The presence of the ortho-trifluoromethyl group can sterically hinder the reaction site, potentially requiring more robust catalytic systems or harsher conditions compared to less substituted bromoanilines. However, methods developed for unprotected ortho-haloanilines are generally applicable. nih.gov

Commonly used catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. mdpi.com The choice of base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄), and solvent (e.g., 1,4-dioxane, toluene, DMF) is crucial for achieving high yields. nih.govmdpi.com

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 4-phenyl-N,N-dimethyl-2-(trifluoromethyl)aniline |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 4-(4-methoxyphenyl)-N,N-dimethyl-2-(trifluoromethyl)aniline |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ | 2-MeTHF | 80 | 4-(pyridin-3-yl)-N,N-dimethyl-2-(trifluoromethyl)aniline |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 4-vinyl-N,N-dimethyl-2-(trifluoromethyl)aniline |

This table represents typical conditions for Suzuki-Miyaura reactions based on established literature for similar aryl bromides.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl derivatives. wikipedia.orgorganic-chemistry.org This transformation is co-catalyzed by palladium and copper(I) salts, typically in the presence of an amine base which also serves as the solvent (e.g., triethylamine, diisopropylamine). wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov For this compound, the reaction would yield 4-alkynyl-N,N-dimethyl-2-(trifluoromethyl)aniline derivatives, which are valuable intermediates for further synthesis. The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of aryl iodides, often requiring higher temperatures for the reaction to proceed efficiently. wikipedia.org

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 |

| 3 | 1-Heptyne | Pd(OAc)₂ (2) | - | Cs₂CO₃ | DMF | 100 |

| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2.5) | CuI (5) | Piperidine | MeCN | 70 |

This table illustrates representative conditions for Sonogashira coupling of aryl bromides.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. nih.gov This reaction provides a direct method for the vinylation of the aromatic ring of this compound. Typical alkenes used include acrylates, styrenes, and other vinyl compounds. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by alkene insertion and β-hydride elimination. The choice of ligand is critical, with bulky electron-rich phosphines often giving the best results. nih.gov Intramolecular versions of the Heck reaction are particularly powerful for synthesizing heterocyclic systems. nih.gov

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

Beyond C-C bonds, the bromine substituent is an effective leaving group for forming connections to heteroatoms like nitrogen and oxygen.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing more complex aniline (B41778) derivatives from this compound. A wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be coupled. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govrsc.org

| Entry | Amine/Amide | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |

| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 70 |

| 4 | Pyrrolidinone | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 |

This table shows typical conditions for Buchwald-Hartwig amination of aryl bromides.

Chan-Lam Coupling

The Chan-Lam coupling reaction typically forms an aryl-heteroatom bond by coupling an arylboronic acid with an N-H or O-H containing compound, using a copper catalyst. It is distinct from the Buchwald-Hartwig reaction, which uses an aryl halide as the electrophile. Therefore, this compound is not a direct substrate for a standard Chan-Lam coupling. However, it could be converted into the corresponding boronic acid via a Miyaura borylation or lithium-halogen exchange followed by reaction with a borate (B1201080) ester. This boronic acid derivative could then undergo a Chan-Lam coupling with various amines, alcohols, or phenols to form C-N or C-O bonds under mild, often aerobic, conditions.

Functional Group Transformations of the N,N-dimethylamino Substituent

The N,N-dimethylamino group is a key modulator of the electronic properties of the aromatic ring and can also undergo its own set of chemical transformations.

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it susceptible to oxidation. Treatment with common oxidants such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation alters the electronic nature of the substituent from strongly electron-donating to electron-withdrawing. The N-oxide can be a useful intermediate for further reactions. In some biological systems, oxidation of N,N-dimethylanilines can lead to N-demethylation, a process that can also be achieved chemically under specific oxidative conditions. nih.gov The presence of the electron-withdrawing trifluoromethyl group on the ring may influence the oxidation potential of the amine compared to unsubstituted N,N-dimethylaniline. umn.edu

Reduction of the N,N-dimethylamino group itself is not a common transformation as the C-N bond is generally stable to standard catalytic hydrogenation or chemical reducing agents.

As a tertiary amine, the N,N-dimethylamino group readily undergoes quaternization when treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663), in a classic Menshutkin reaction. google.com This reaction converts the neutral amine into a positively charged quaternary ammonium (B1175870) salt. The resulting ammonium salt has significantly different physical properties (e.g., increased water solubility) and electronic properties, transforming the substituent into a strongly deactivating, meta-directing group for electrophilic aromatic substitution.

A classical Hofmann elimination, which involves the exhaustive methylation of an amine followed by elimination with a strong base to form an alkene, is not possible with N,N-dimethylanilines as there are no β-hydrogens on the methyl groups attached to the nitrogen. However, the resulting N,N,N-trimethylanilinium salt can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the aromatic ring is further activated by other electron-withdrawing groups.

Reactivity and Modifications of the Trifluoromethyl Group

The trifluoromethyl group is known for its high chemical stability, but under specific conditions, it can be transformed into other functional groups.

While generally robust, the C-F bonds of the trifluoromethyl group can be cleaved. nih.gov Partial reduction, or hydrodefluorination, can convert the -CF₃ group to a difluoromethyl (-CF₂H) group. This transformation is synthetically valuable as the -CF₂H group is a bioisostere of a hydroxyl group or thiol. Such reactions have been achieved using various methods, including photoredox catalysis and electrochemical reduction. chinesechemsoc.orgccspublishing.org.cn Complete reduction to a methyl group (-CH₃) is also possible but typically requires harsher conditions.

Under superacidic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid (-COOH) group, likely proceeding through a reactive carbocationic intermediate. nih.gov

Fluorine exchange reactions, where one of the fluorine atoms is swapped for another halogen or a different isotope of fluorine (e.g., ¹⁸F for PET imaging), are also known. nih.govrsc.org These reactions often require specific reagents or catalysts to activate the highly inert C-F bond. For instance, isotopic exchange can be facilitated by reacting with a source of labeled fluoride (B91410) in the presence of a Lewis acid or under specific electrochemical conditions. nih.gov

Influence on Aromatic Ring Electronic Properties

The electronic landscape of the aromatic ring in this compound is a product of the interplay between three distinct substituents: the dimethylamino group [-N(CH₃)₂], the bromine atom (-Br), and the trifluoromethyl group (-CF₃). Each of these groups exerts a unique combination of inductive (-I) and resonance (±R) effects, which collectively modulate the electron density of the benzene (B151609) ring and influence its reactivity in various chemical transformations.

The dimethylamino group at position 1 is a potent electron-donating group (EDG). Its primary influence stems from a strong positive resonance effect (+R), where the nitrogen atom's lone pair of electrons is delocalized into the π-system of the aromatic ring. This delocalization significantly increases the electron density at the ortho and para positions. Concurrently, the nitrogen atom exerts a weak electron-withdrawing inductive effect (-I) due to its electronegativity, but this is overwhelmingly surpassed by the powerful resonance donation.

In contrast, the trifluoromethyl group at position 2 is a strong electron-withdrawing group (EWG). This is primarily due to a powerful negative inductive effect (-I) originating from the high electronegativity of the three fluorine atoms. The -CF₃ group does not participate in resonance with the aromatic ring. Its presence significantly lowers the electron density of the ring, making it more electron-deficient.

The combined influence of these substituents on this compound results in a complex and polarized aromatic system. The powerful electron-donating -N(CH₃)₂ group is in electronic opposition to the two electron-withdrawing -CF₃ and -Br groups. The -N(CH₃)₂ group strongly activates the ring, while the -CF₃ and -Br groups deactivate it. This push-pull electronic arrangement creates specific sites of altered reactivity on the aromatic ring, which can be exploited in further derivatization.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (R) | Overall Effect on Ring Electron Density |

|---|---|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | 1 | Weakly Withdrawing | Strongly Donating (+R) | Strongly Activating / Electron-Donating |

| -CF₃ (Trifluoromethyl) | 2 | Strongly Withdrawing | N/A | Strongly Deactivating / Electron-Withdrawing |

| -Br (Bromo) | 4 | Strongly Withdrawing | Weakly Donating (+R) | Deactivating / Electron-Withdrawing |

Radical Reactions and Single-Electron Transfer Processes

Tertiary anilines, including N,N-dimethylaniline derivatives, are known to participate in single-electron transfer (SET) processes due to the presence of the lone pair of electrons on the nitrogen atom, which allows them to act as electron donors. nih.gov The reactivity of this compound in such reactions is modulated by its specific substitution pattern. The molecule can undergo oxidation via SET to form a corresponding radical cation. This process is a key initiation step in various radical reactions. nih.gov

The formation of the radical cation is influenced by the electronic properties of the substituents on the aromatic ring. The strong electron-donating dimethylamino group facilitates the removal of an electron, but the presence of two potent electron-withdrawing groups—trifluoromethyl and bromo—increases the molecule's oxidation potential compared to unsubstituted N,N-dimethylaniline. Consequently, stronger oxidants or specific conditions like photoinduction may be necessary to initiate the SET process efficiently. nih.gov

Upon formation, the aniline radical cation can undergo further reactions. A common pathway for N,N-dimethylaniline radical cations is the deprotonation of one of the N-methyl groups by a suitable base, leading to the formation of a neutral α-aminoalkyl radical. nih.gov This radical species is a key intermediate that can engage in a variety of subsequent bond-forming reactions, such as additions to electron-deficient olefins. nih.gov The generation of these radical intermediates opens avenues for C-C and C-heteroatom bond formation at the position alpha to the nitrogen atom.

Mechanistic studies have shown that SET can be initiated under dark conditions or through visible-light irradiation, often involving the formation of an electron donor-acceptor (EDA) complex. nih.gov For instance, interaction with a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can facilitate SET from N,N-dialkylanilines to generate α-aminoalkyl radicals. nih.gov While specific studies on this compound are not extensively detailed, its structural similarity to other N,N-dialkylanilines suggests it could be a viable substrate for similar radical-mediated transformations. The presence of the bromo and trifluoromethyl groups would, however, influence the stability and subsequent reactivity of any radical intermediates formed.

| Step | Process | Description | Influencing Factors |

|---|---|---|---|

| 1 | Single-Electron Transfer (SET) | Donation of an electron from the nitrogen lone pair to an oxidant or upon photoexcitation to form a radical cation. | Oxidation potential of the aniline; presence of electron-withdrawing (-Br, -CF₃) and electron-donating (-NMe₂) groups. |

| 2 | Deprotonation | Loss of a proton from a methyl group alpha to the nitrogen in the radical cation. | Presence of a base; acidity of the α-proton. |

| 3 | α-Aminoalkyl Radical Formation | Generation of a neutral radical species with the unpaired electron on the carbon adjacent to the nitrogen. | Stability of the resulting radical intermediate. |

| 4 | Radical Trapping/Propagation | The α-aminoalkyl radical reacts with other species (e.g., alkenes) to form new bonds. | Concentration and reactivity of radical trapping agents. chimia.ch |

Comprehensive Spectroscopic and Crystallographic Research on 4 Bromo N,n Dimethyl 2 Trifluoromethyl Aniline and Its Synthetic Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline in solution. A combination of one-dimensional and multidimensional NMR experiments allows for the unambiguous assignment of proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, providing a complete picture of the molecular framework.

Two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity and spatial relationships within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. This is instrumental in assigning the carbon signals of the aromatic ring and the N-methyl groups by correlating them to their attached protons. For instance, the protons of the N,N-dimethyl groups would show a direct correlation to a single carbon resonance, confirming their equivalence.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the substitution pattern on the aniline (B41778) ring. For example, correlations would be expected between the N-methyl protons and the aromatic carbon atom C-1. Similarly, the aromatic protons would show correlations to neighboring and geminal carbons, allowing for the complete and unambiguous assignment of the aromatic system.

Nuclear Overhauser Effect Spectroscopy (NOESY): The 2D NOESY experiment provides information about the spatial proximity of protons. In the context of this compound, a key application would be to observe the through-space interaction between the protons of the N,N-dimethyl groups and the aromatic proton at the C-6 position. This would confirm the conformation of the dimethylamino group relative to the benzene (B151609) ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| H-3 | ~7.6 | ~135 | C-1, C-2, C-4, C-5 | H-5 |

| H-5 | ~7.4 | ~132 | C-1, C-3, C-4, C-6 | H-3, H-6 |

| H-6 | ~7.0 | ~120 | C-1, C-2, C-4, C-5 | H-5, N-CH₃ |

| N-(CH₃)₂ | ~2.8 | ~40 | C-1 | H-6 |

| C-1 | - | ~150 | - | - |

| C-2 | - | ~125 (q) | - | - |

| C-3 | - | ~135 | - | - |

| C-4 | - | ~115 | - | - |

| C-5 | - | ~132 | - | - |

| C-6 | - | ~120 | - | - |

| CF₃ | - | ~124 (q) | - | - |

Given the presence of a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org

The chemical shift of the CF₃ group is highly sensitive to its electronic environment. alfa-chemistry.com For this compound, the CF₃ group is situated at the C-2 position, ortho to the N,N-dimethylamino group. The electron-donating nature of the amino group and the electronic effects of the bromine atom at the para position will influence the shielding of the fluorine nuclei. The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would likely fall in the range of -60 to -65 ppm relative to a standard such as CFCl₃. This characteristic shift provides a clear diagnostic marker for the presence and electronic environment of the trifluoromethyl moiety. wikipedia.org

| Group | Expected ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling |

| -CF₃ | -60 to -65 | Singlet | None |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the molecular structure and packing of this compound in the solid state.

A single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsional angles. This would allow for a detailed analysis of the molecular geometry. Key parameters of interest would include the C-Br, C-N, and C-F bond lengths, as well as the geometry around the nitrogen atom of the dimethylamino group. The planarity of the aniline ring and the orientation of the N,N-dimethyl and trifluoromethyl substituents relative to the ring would also be determined. It is expected that the nitrogen atom of the dimethylamino group will exhibit a trigonal pyramidal geometry, and the trifluoromethyl group will adopt a staggered conformation relative to the aromatic ring.

The following table presents hypothetical but realistic geometric parameters for this compound based on crystallographic data of similar molecules.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-Br | 1.90 |

| C-N | 1.40 |

| C-C (aromatic) | 1.39 (average) |

| C-CF₃ | 1.50 |

| C-F | 1.34 (average) |

| Bond Angles (°) ** | |

| C-C-Br | 120 |

| C-C-N | 121 |

| F-C-F | 107 |

| Torsion Angles (°) ** | |

| C-C-N-C | Variable, indicating rotation of the dimethylamino group |

Mass Spectrometry Techniques for Reaction Monitoring and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for monitoring its formation in chemical reactions.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would provide further structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical from the dimethylamino group, cleavage of the C-N bond, and potentially the loss of the trifluoromethyl group.

Mass spectrometry is also highly effective for real-time reaction monitoring. durham.ac.uk For instance, in the synthesis of this compound, on-line MS techniques could be employed to track the consumption of starting materials and the formation of the product and any byproducts, allowing for precise optimization of reaction conditions.

Furthermore, specialized techniques such as inductively coupled plasma mass spectrometry (ICP-MS) could be used for precise isotopic analysis of bromine, which can be useful in sourcing and environmental fate studies of brominated organic compounds.

The table below outlines the expected major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment | Notes |

| 269/271 | [M]⁺ | Molecular ion, showing the characteristic bromine isotope pattern. |

| 254/256 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 200 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |

| 185/187 | [M - CF₃ - CH₃]⁺ | Subsequent loss of a methyl radical. |

| 106 | [M - Br - CF₃]⁺ | Loss of both bromine and trifluoromethyl radicals. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₉H₉BrF₃N), HRMS provides definitive confirmation of its chemical formula.

The theoretically calculated monoisotopic mass of the neutral molecule is 267.9870 g/mol . In HRMS analysis, this would be observed as a molecular ion peak [M]⁺• or a protonated molecule [M+H]⁺, with experimental values expected to be within a few parts per million (ppm) of the theoretical mass. This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. Furthermore, the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks ([M]⁺• and [M+2]⁺•) separated by approximately 2 Da. HRMS can resolve these peaks and confirm their mass and abundance ratio, further solidifying the elemental composition.

| Ion Formula | Isotope Composition | Calculated Mass (Da) | Expected Observation |

|---|---|---|---|

| C₉H₉BrF₃N | ¹²C₉¹H₉⁷⁹Br¹⁹F₃¹⁴N | 267.9870 | [M]⁺• peak |

| ¹²C₉¹H₉⁸¹Br¹⁹F₃¹⁴N | 269.9850 | [M+2]⁺• peak |

Fragmentation Pattern Analysis and Isotope Abundance Studies

Mass spectrometry not only reveals the molecular weight but also provides structural insights through the analysis of fragmentation patterns. The study of these patterns for this compound is particularly informative due to the presence of various functional groups that direct bond cleavage.

A key feature in the mass spectrum is the isotopic signature of bromine. The two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, have almost equal abundance (50.7% and 49.3%, respectively). libretexts.orgyoutube.com This results in a characteristic M/M+2 pattern with a peak intensity ratio of approximately 1:1 for any fragment containing a bromine atom, which is a powerful diagnostic tool for identifying brominated compounds. libretexts.orgyoutube.com

Common fragmentation pathways for this molecule are predicted to involve:

Alpha-Cleavage: The bond between the nitrogen and the aromatic ring is strong, but the C-C bonds adjacent to the nitrogen are susceptible to cleavage. The most likely alpha-cleavage involves the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group, leading to the formation of a stable iminium cation. This is a common fragmentation pathway for N,N-dialkylanilines. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the loss of a bromine radical ([M-Br]⁺).

Other Fragmentations: Loss of other small neutral molecules or radicals, such as hydrogen cyanide (HCN) from the aniline structure or cleavage involving the trifluoromethyl group, may also be observed. miamioh.edu

| Proposed Fragment Ion | Description | Expected m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [C₉H₉BrF₃N]⁺• | Molecular Ion | 268 / 270 |

| [C₈H₆BrF₃N]⁺ | Loss of •CH₃ (Alpha-Cleavage) | 252 / 254 |

| [C₉H₉F₃N]⁺ | Loss of •Br | 188 |

| [C₈H₉BrN]⁺• | Loss of •CF₃ | 198 / 200 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). For this compound, the spectra are expected to display a combination of vibrations corresponding to the substituted benzene ring and its various substituents. While specific experimental spectra for this exact compound are not widely published, analysis of related structures allows for reliable prediction of the key vibrational bands. nih.govresearchgate.netnih.gov

Key expected vibrational frequencies include:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: The methyl groups of the N,N-dimethylamino moiety will exhibit symmetric and asymmetric stretching vibrations typically found between 2980-2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually appear as a series of bands in the 1620-1450 cm⁻¹ range.

C-N Stretching: The stretching of the bond between the aromatic carbon and the amino nitrogen typically gives rise to a band in the 1360-1250 cm⁻¹ region. materialsciencejournal.org

C-F Stretching: The trifluoromethyl group is a very strong absorber in the IR spectrum. Strong, characteristic bands due to C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region. nih.gov

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, typically in the 600-500 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₃) | 2980 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong |

| C-N Stretch | Aryl-Amine | 1360 - 1250 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1350 - 1100 | Very Strong |

| C-Br Stretch | Aryl-Bromide | 600 - 500 | Medium-Strong |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring. The absorption bands observed in the UV-Vis spectrum correspond mainly to π → π* transitions within the aromatic system.

The positions and intensities of these absorption bands are significantly influenced by the substituents on the ring:

N,N-dimethylamino group (-N(CH₃)₂): This is a powerful electron-donating group (auxochrome) that interacts with the π-system of the benzene ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. libretexts.org

Bromo group (-Br): Halogens can act as weak auxochromes and also contribute to a slight bathochromic shift.

The combined electronic effects of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the same aromatic ring are expected to result in significant absorption in the UV region. The spectrum would likely show strong absorption bands characteristic of π → π* transitions, shifted to longer wavelengths than that of N,N-dimethylaniline itself (which absorbs around 251 nm and 299 nm). aatbio.com A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be present but could be obscured by the more intense π → π* bands.

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~250 - 350 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >300 nm | Low |

Theoretical and Computational Chemistry Applied to 4 Bromo N,n Dimethyl 2 Trifluoromethyl Aniline

Electronic Structure and Molecular Orbital Theory Calculations

Molecular orbital (MO) theory is a cornerstone of computational chemistry, describing the behavior of electrons in a molecule. Calculations based on this theory can determine a wide range of electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how a molecule interacts with other chemical species. libretexts.org

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com In 4-bromo-N,N-dimethyl-2-(trifluoromethyl)aniline, the HOMO is expected to be localized primarily on the aniline (B41778) nitrogen and the aromatic ring, as the lone pair of the nitrogen and the π-system of the ring are the most electron-rich regions.

LUMO: The LUMO is the lowest energy orbital that is empty and represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com The LUMO of this compound would likely be distributed over the aromatic ring and influenced by the electron-withdrawing trifluoromethyl and bromo groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive.

An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their shapes. This information would predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Primarily located on the aniline and aromatic ring. |

| LUMO | - | Distributed across the aromatic ring, influenced by substituents. |

Note: The table above is illustrative as specific calculated values for this compound are not available.

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions.

Regions of Negative Potential: Areas with negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions would be expected around the nitrogen atom of the dimethylamino group and potentially on the aromatic ring, influenced by the directing effects of the substituents.

Regions of Positive Potential: Areas with positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net These would likely be found around the hydrogen atoms of the methyl groups and near the electron-withdrawing trifluoromethyl group.

Analysis of the ESP surface would provide insights into the molecule's polarity and its potential for hydrogen bonding and other non-covalent interactions.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.